5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole
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Description
5-(butoxymethyl)-1-cyclopentyl-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C13H21IN2O and its molecular weight is 348.228. The purity is usually 95%.
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Scientific Research Applications
Sonogashira-Type Reactions
The Sonogashira-type cross-coupling reactions using pyrazole derivatives, such as 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, have been explored. These reactions yield 5-alkynyl-1H-pyrazole-4-carbaldehydes, which upon further treatment, result in 1-phenylpyrazolo[4,3-c]pyridines, demonstrating the versatility of pyrazole compounds in complex organic syntheses (Vilkauskaitė, Šačkus, & Holzer, 2011).
Preparation of Iodinated Pyrazole Derivatives
Iodinated pyrazole derivatives, including variants like 5-iodo-3-trifluoromethylpyrazole, have been prepared, highlighting the adaptability of pyrazole frameworks in generating new chemical entities. This research is particularly relevant in CropScience and oncology fields, indicating the broad application scope of pyrazole derivatives (Guillou et al., 2011).
Synthesis of Antiproliferative Agents
Pyrazole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds, such as 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine, have shown significant cytotoxic effects, particularly against breast cancer and leukemic cells. This demonstrates the potential of pyrazole derivatives in developing treatments for cancer (Ananda et al., 2017).
Designing Herbicides
Pyrazole benzophenone derivatives have been studied as potential herbicides. These compounds have shown herbicidal activity, with some being more potent than existing herbicides. This research indicates the utility of pyrazole derivatives in agricultural applications (Fu et al., 2017).
Structural and Spectral Investigations
Pyrazole-4-carboxylic acid derivatives have been studied for their structural and spectral properties, combining experimental and theoretical methods. These investigations provide insights into the molecular structure and behavior of pyrazole compounds, which is essential for their application in various scientific fields (Viveka et al., 2016).
Pharmaceutical Activities
Pyrazole derivatives have been identified as key structures in many pharmaceutically active compounds. Their facile preparation and diverse biological activities, such as COX-2 inhibition and antimicrobial properties, make them attractive for drug discovery and development (Park et al., 2005).
Properties
IUPAC Name |
5-(butoxymethyl)-1-cyclopentyl-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21IN2O/c1-2-3-8-17-10-13-12(14)9-15-16(13)11-6-4-5-7-11/h9,11H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMPIBJQFIEMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C2CCCC2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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